molecular formula C25H19N3O2 B8325419 4-(3-(isoxazol-4-yl)phenyl)-5,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one

4-(3-(isoxazol-4-yl)phenyl)-5,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B8325419
M. Wt: 393.4 g/mol
InChI Key: GRFHRGAGUVHRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(isoxazol-4-yl)phenyl)-5,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C25H19N3O2 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

4-[3-(1,2-oxazol-4-yl)phenyl]-5,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C25H19N3O2/c29-25-27-23(18-10-5-2-6-11-18)22(17-8-3-1-4-9-17)24(28-25)20-13-7-12-19(14-20)21-15-26-30-16-21/h1-16,24H,(H2,27,28,29)

InChI Key

GRFHRGAGUVHRFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)NC2C3=CC=CC(=C3)C4=CON=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,2-diphenylethanone (46 mg, 0.233 mmol), 3-(isoxazol-4-yl)benzaldehyde (Intermediate 46) (36 mg, 0.209 mmol) and urea (48 mg, 0.627 mmol) in EtOH (10 mL) was added concentrated HCl (0.4 mL). The mixture was stirred at 85° C. for 14 h. The volatiles were removed under reduced pressure and the residue was purified by silica gel column chromatography (PE:EA=1:1) to afford Compound 91 as an off-white power (18 mg, 22.2%). 1H NMR (MeOH-d4 500 MHz): δ 8.99 (s, 1H), 8.74 (s, 1H), 7.50-7.53 (m, 2H), 7.39-7.50 (m, 2H), 7.23-7.25 (m, 5H), 7.00-7.02 (m, 2H), 6.84-6.87 (m, 2H), 5.35 (s, 1H); MS (ESI): m/z 394.1 [M+1]+.
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
48 mg
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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